Periodic acid

Beschreibung

A strong oxidizing agent.

Eigenschaften

IUPAC Name |

periodic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO4/c2-1(3,4)5/h(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIWWQKSHDUIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OI(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

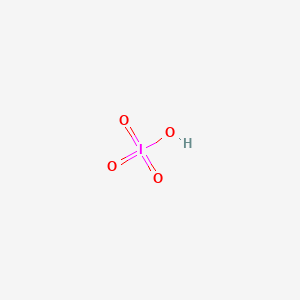

Molecular Formula |

HIO4 | |

| Record name | periodic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Periodic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10450-60-9 (Parent) | |

| Record name | Metaperiodic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701015530 | |

| Record name | Metaperiodic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.910 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] | |

| Record name | Metaperiodic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13444-71-8 | |

| Record name | Periodic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13444-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaperiodic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Periodic acid (HIO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metaperiodic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Periodic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAPERIODIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4B1481B2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Periodic Acid: Formula, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periodic acid is a higher oxoacid of iodine where iodine exists in its highest oxidation state of +7.[1][2] It is a potent oxidizing agent with significant applications in organic chemistry, biochemistry, and histology. This technical guide provides an in-depth overview of the chemical formula, structure, properties, and key applications of this compound, with a focus on its two primary forms: orthothis compound and metathis compound.[1]

Chemical Formula and Forms

This compound primarily exists in two forms, which are in equilibrium in aqueous solution.[3]

-

Orthothis compound: Has the chemical formula H₅IO₆ .[1] It is the hydrated form and is the predominant species in aqueous solutions.[4]

-

Metathis compound: Has the chemical formula HIO₄ .[1] It can be obtained by the dehydration of orthothis compound.[3]

The naming convention "per-iodic" acid is derived from "iodine" and indicates a higher oxidation state than iodic acid, not to be confused with "periodic" as in the periodic table.[5]

Molecular Structure

The structures of orthoperiodic and metathis compound have been elucidated through various analytical techniques, including X-ray and neutron diffraction.

2.1. Orthothis compound (H₅IO₆)

Orthothis compound forms monoclinic crystals.[3] The central iodine atom is octahedrally coordinated to six hydroxyl groups (-OH), forming a slightly deformed IO₆ octahedron.[1][3] These octahedra are interlinked through hydrogen bonding.[3] Five of the I-O bond distances are in the range of 1.87–1.91 Å, with one shorter I-O bond of 1.78 Å.[1]

// Central Iodine I [label="I", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];

// Oxygen atoms O1 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,0.5!"]; O2 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,0.5!"]; O3 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-0.8,-1.2!"]; O4 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0.8,-1.2!"]; O5 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,1.5!"]; O6 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-0.5!"];

// Hydrogen atoms H1 [label="H", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2.2,0.8!"]; H2 [label="H", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2.2,0.8!"]; H3 [label="H", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-1.2,-1.8!"]; H4 [label="H", fillcolor="#34A853", fontcolor="#FFFFFF", pos="1.2,-1.8!"]; H5 [label="H", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,2.2!"];

// Bonds I -- O1; I -- O2; I -- O3; I -- O4; I -- O5; I -- O6; O1 -- H1; O2 -- H2; O3 -- H3; O4 -- H4; O5 -- H5; } }

Caption: Structure of Orthothis compound (H₅IO₆).

2.2. Metathis compound (HIO₄)

The structure of metathis compound also consists of IO₆ octahedra. However, in this form, the octahedra are connected via cis-edge-sharing with bridging oxygen atoms to form one-dimensional infinite chains.[3]

Caption: Polymeric chain structure of Metathis compound (HIO₄).

Physicochemical Properties

A summary of the key physicochemical properties of orthoperiodic and metathis compound is presented in the table below.

| Property | Orthothis compound (H₅IO₆) | Metathis compound (HIO₄) |

| Molar Mass | 227.94 g/mol [6] | 191.91 g/mol [6] |

| Appearance | White, colorless crystalline solid[2] | White solid[6] |

| Melting Point | 122 °C[6] | Decomposes at 150 °C to I₂O₅[2] |

| Solubility | Soluble in water and alcohol[2] | Soluble in water and ethanol[6] |

| pKa₁ | 3.29[3] | Not determined[3] |

| pKa₂ | 8.31[3] | Not determined[3] |

| pKa₃ | 11.60[3] | Not determined[3] |

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of this compound.

-

Infrared (IR) and Raman Spectroscopy: The octahedral geometry of orthothis compound has been confirmed by IR and Raman spectroscopy.[4]

-

¹²⁷I Nuclear Magnetic Resonance (NMR): Solid-state ¹²⁷I NMR has been used to study periodates, providing information on the local environment of the iodine nucleus.

Experimental Protocols

5.1. Synthesis of this compound

5.1.1. Laboratory Synthesis of Orthothis compound

A standard laboratory preparation involves the reaction of barium orthoperiodate with nitric acid.[1]

-

Principle: Barium nitrate (B79036) is less soluble than this compound and will precipitate from the solution.

-

Reaction: Ba₃(H₂IO₆)₂ + 6 HNO₃ → 3 Ba(NO₃)₂ (s) + 2 H₅IO₆ (aq)[1]

-

Procedure:

-

A slurry of tribarium dihydrogen orthoperiodate is treated with a stoichiometric amount of concentrated nitric acid.

-

The mixture is stirred, and the precipitated barium nitrate is removed by filtration.

-

The resulting solution of orthothis compound is carefully concentrated under reduced pressure to yield crystalline H₅IO₆.

-

5.1.2. Preparation of Metathis compound

Metathis compound can be prepared by the dehydration of orthothis compound.[2][3]

-

Principle: Heating orthothis compound under reduced pressure removes two molecules of water.

-

Reaction: H₅IO₆ (s) → HIO₄ (s) + 2 H₂O (g)[3]

-

Procedure:

5.2. Malaprade Oxidation of Carbohydrates

The Malaprade reaction is the oxidative cleavage of vicinal diols by this compound to form aldehydes or ketones.[7] This reaction is a cornerstone in carbohydrate chemistry for structural elucidation.[8]

Caption: Workflow of the Malaprade Oxidation.

Experimental Protocol for the Oxidation of D-Glucose:

-

Principle: D-glucose is quantitatively oxidized by this compound to yield five molecules of formic acid and one molecule of formaldehyde.

-

Reaction: C₆H₁₂O₆ + 5 HIO₄ → 5 HCOOH + HCHO + 5 HIO₃

-

Procedure:

-

Prepare a standard solution of D-glucose (e.g., 0.0125 M).

-

Prepare a solution of sodium metaperiodate (e.g., 0.0875 M).

-

Mix the glucose and periodate (B1199274) solutions in a flask and maintain at a constant temperature (e.g., 20°C).

-

At various time intervals, withdraw aliquots of the reaction mixture.

-

Quench the reaction by adding the aliquot to a solution of sodium bicarbonate and potassium iodide, followed by a standard solution of sodium arsenite.

-

Back-titrate the excess arsenite with a standard iodine solution to determine the amount of periodate consumed.

-

Determine the formic acid produced in separate aliquots by titration with a standard base.

-

5.3. This compound-Schiff (PAS) Staining

PAS staining is a histochemical technique used to detect polysaccharides such as glycogen (B147801), and mucosubstances in tissues.[6]

Caption: Principle of this compound-Schiff (PAS) Staining.

Experimental Protocol for PAS Staining:

-

Principle: this compound oxidizes the vicinal diols in polysaccharides to aldehydes. These aldehydes then react with the colorless Schiff reagent to produce a magenta-colored product.

-

Procedure:

-

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

-

Immerse slides in a 0.5% aqueous solution of this compound for 5-10 minutes.

-

Rinse thoroughly in distilled water.

-

Immerse slides in Schiff reagent for 10-15 minutes.

-

Wash in running tap water for 5-10 minutes to allow the magenta color to develop fully.

-

Counterstain with a suitable nuclear stain (e.g., hematoxylin).

-

Dehydrate, clear, and mount.

-

Applications in Research and Development

-

Carbohydrate Chemistry: The Malaprade reaction is fundamental for determining the structure of oligo- and polysaccharides by analyzing the cleavage products.[8]

-

Glycobiology: this compound is used to selectively label the 3'-termini of RNA, which has a ribose with vicinal diols, for various molecular biology applications.[1]

-

Histopathology: PAS staining is a routine diagnostic tool for identifying glycogen storage diseases, fungal infections, and certain types of cancer.[6]

-

Drug Development: The selective oxidation properties of this compound are utilized in the synthesis of pharmaceutical intermediates.

Safety and Handling

This compound is a strong oxidizing agent and is corrosive. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry place away from combustible materials.

This technical guide provides a comprehensive overview of this compound, its properties, and its applications. For more detailed information, researchers are encouraged to consult the cited literature.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. Malaprade reaction - Wikipedia [en.wikipedia.org]

- 7. Structural Biochemistry/Carbohydrates/Carbohydrate Structure Elucidation through this compound Cleavage - Wikibooks, open books for an open world [en.wikibooks.org]

- 8. The mechanism of the oxidation of glucose by periodate - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Orthoperiodic and Metaperiodic Acid for Researchers and Drug Development Professionals

December 19, 2025

This technical guide provides a comprehensive overview of orthoperiodic acid and metathis compound, two critical reagents in contemporary chemical and biological research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, synthesis, and key applications of these powerful oxidizing agents, with a focus on their roles in carbohydrate chemistry and bioconjugation.

Introduction to Periodic Acids

This compound is the highest oxoacid of iodine, with iodine in the +7 oxidation state.[1][2] It exists in two principal forms: orthothis compound (H₅IO₆) and metathis compound (HIO₄).[1][2] These colorless, crystalline solids are potent oxidizing agents, renowned for their ability to selectively cleave vicinal diols—a reaction that forms the basis of numerous analytical and synthetic procedures in organic chemistry and biochemistry.[2][3]

Orthothis compound , also known as parathis compound, is the hydrated form of this compound.[2] In contrast, metathis compound is the dehydrated form and can be obtained by heating orthothis compound at 100°C under reduced pressure.[1][4] While both forms are effective oxidizing agents, their distinct physical and chemical properties lend them to specific applications.

Physicochemical Properties: A Comparative Analysis

A clear understanding of the distinct properties of orthoperiodic and metathis compound is crucial for their effective application in research and development. The following table summarizes key quantitative data for these two compounds.

| Property | Orthothis compound (H₅IO₆) | Metathis compound (HIO₄) |

| Molar Mass | 227.94 g/mol [2] | 191.91 g/mol [2] |

| Appearance | White, odorless, hygroscopic crystals[2] | White solid[2] |

| Melting Point | 122 °C[2] | 128.5 °C[5] |

| Solubility | Soluble in water and ethanol[2] | Soluble in water and alcohols[5] |

| pKa₁ | 3.29[3][6] | Not determined[3][6] |

| pKa₂ | 8.31[3][6] | - |

| pKa₃ | 11.60[3][6] | - |

| Standard Electrode Potential (E°) | +1.6 V (H₅IO₆ + H⁺ + 2e⁻ → IO₃⁻ + 3H₂O)[6] | Not specified |

Synthesis and Interconversion

The synthesis of periodic acids can be achieved through various methods, with electrochemical oxidation being a common industrial-scale approach. For laboratory preparations, chemical synthesis routes are well-established.

Experimental Protocol: Synthesis of Orthothis compound

This protocol outlines the laboratory synthesis of orthothis compound from a barium periodate (B1199274) precursor.[1]

Materials:

-

Tribarium dihydrogen orthoperiodate (Ba₃(H₂IO₆)₂)

-

Concentrated nitric acid (HNO₃)

-

Distilled water

-

Beaker

-

Heating plate with magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Crystallizing dish

Procedure:

-

In a large beaker, create a slurry of tribarium dihydrogen orthoperiodate in distilled water.

-

While stirring, slowly add concentrated nitric acid to the slurry. The reaction will produce soluble this compound and insoluble barium nitrate (B79036).

-

Gently heat the mixture to ensure the complete reaction of the starting materials.

-

Allow the mixture to cool, promoting the precipitation of barium nitrate.

-

Separate the barium nitrate precipitate from the this compound solution by filtration.

-

Transfer the filtrate containing the orthothis compound to a crystallizing dish.

-

Concentrate the solution by gentle heating or under reduced pressure to induce crystallization of orthothis compound.

-

Collect the orthothis compound crystals by filtration and dry them in a desiccator.

Experimental Protocol: Conversion of Orthothis compound to Metathis compound

This protocol describes the dehydration of orthothis compound to yield metathis compound.[1][4]

Materials:

-

Orthothis compound (H₅IO₆)

-

Vacuum oven or a flask connected to a vacuum line

-

Heating mantle or oil bath

-

Thermometer

Procedure:

-

Place a known quantity of orthothis compound in a flask or a suitable container for heating under vacuum.

-

Connect the flask to a vacuum source.

-

Heat the orthothis compound to 100°C under reduced pressure.

-

Maintain this temperature and pressure until the dehydration is complete, which can be monitored by the cessation of water vapor evolution.

-

Cool the resulting metathis compound under vacuum before exposing it to the atmosphere to prevent rehydration.

Core Applications in Research and Drug Development

The selective oxidative power of periodic acids makes them indispensable tools in various scientific disciplines, particularly in the study of carbohydrates and the development of biopharmaceuticals.

The Malaprade Reaction: Oxidative Cleavage of Vicinal Diols

The Malaprade reaction is the cornerstone of this compound chemistry, involving the cleavage of the carbon-carbon bond of a vicinal diol to yield two carbonyl compounds (aldehydes or ketones).[1][7] This reaction is highly specific and proceeds through a cyclic periodate ester intermediate.[7]

This protocol provides a general procedure for the oxidative cleavage of a vicinal diol using this compound.

Materials:

-

Vicinal diol substrate

-

This compound (ortho- or metathis compound)

-

Suitable solvent (e.g., water, methanol, tetrahydrofuran)

-

Reaction flask with a magnetic stirrer

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

-

Quenching agent (e.g., ethylene (B1197577) glycol, sodium bisulfite)

-

Extraction and purification solvents and equipment

Procedure:

-

Dissolve the vicinal diol substrate in an appropriate solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

In a separate flask, prepare a solution of this compound in the same solvent.

-

Slowly add the this compound solution to the substrate solution with continuous stirring.

-

Monitor the progress of the reaction by TLC. The reaction is typically rapid.

-

Once the starting material is consumed, quench the reaction by adding a few drops of ethylene glycol or a saturated solution of sodium bisulfite to consume the excess this compound.

-

If necessary, neutralize the reaction mixture.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting aldehyde or ketone product using appropriate techniques such as column chromatography or distillation.

This compound-Schiff (PAS) Staining in Histology

PAS staining is a widely used histochemical technique for the detection of polysaccharides (such as glycogen) and other carbohydrate-rich macromolecules in tissue sections.[2] The method relies on the oxidation of vicinal diols in sugar residues by this compound to form aldehydes, which then react with Schiff's reagent to produce a magenta color.

This protocol outlines the steps for performing PAS staining on formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Deparaffinized and rehydrated tissue sections on microscope slides

-

0.5% this compound solution

-

Schiff's reagent

-

Mayer's hematoxylin (B73222) (for counterstaining)

-

Running tap water and distilled water

-

Staining jars

-

Ethanol (B145695) series for dehydration (e.g., 70%, 95%, 100%)

-

Clearing agent (e.g., xylene)

-

Mounting medium and coverslips

Procedure:

-

Oxidation: Immerse the slides in a 0.5% this compound solution for 5-10 minutes.

-

Rinsing: Rinse the slides thoroughly in several changes of distilled water.

-

Schiff Reaction: Immerse the slides in Schiff's reagent for 15-30 minutes, or until the desired color intensity is achieved.

-

Washing: Wash the slides in running tap water for 5-10 minutes to develop the magenta color.

-

Counterstaining: Counterstain the nuclei by immersing the slides in Mayer's hematoxylin for 1-2 minutes.

-

Bluing: "Blue" the hematoxylin by washing the slides in running tap water for 5 minutes.

-

Dehydration: Dehydrate the sections by passing the slides through an ascending series of ethanol concentrations.

-

Clearing: Clear the sections by immersing the slides in xylene.

-

Mounting: Mount the coverslips onto the slides using a suitable mounting medium.

Application in Antibody-Drug Conjugate (ADC) Development

Periodate oxidation is a valuable technique in the development of ADCs, a class of targeted therapeutics. The carbohydrate moieties of monoclonal antibodies can be selectively oxidized with sodium periodate to generate aldehyde groups, which serve as chemical handles for the site-specific conjugation of cytotoxic drugs.[8][9] This approach allows for the creation of homogenous ADCs with a controlled drug-to-antibody ratio (DAR).[8]

Visualizing Reaction Mechanisms and Workflows

To facilitate a deeper understanding of the processes described, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.

Conclusion

Orthoperiodic and metaperiodic acids are versatile and powerful reagents with significant applications in both fundamental research and the development of therapeutics. Their ability to effect the specific cleavage of vicinal diols underpins their utility in carbohydrate analysis, histological staining, and the site-specific modification of glycoproteins for applications such as antibody-drug conjugation. A thorough understanding of their properties, synthesis, and reaction mechanisms, as detailed in this guide, is essential for leveraging their full potential in the laboratory and in the advancement of drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. A Simple Procedure for C-C Bond Cleavage of Aromatic and Aliphatic Epoxides with Aqueous Sodium Periodate Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound Formula: Chemical Structure, Properties [pw.live]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]

- 8. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]

- 9. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Laboratory Synthesis of Periodic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periodic acid, a potent oxidizing agent, is a critical reagent in various chemical and biological applications, including the cleavage of vicinal diols, selective oxidation of carbohydrates, and in histological staining techniques such as the this compound-Schiff (PAS) stain. This guide provides an in-depth overview of the primary methods for the laboratory synthesis of this compound, with a focus on orthothis compound (H₅IO₆) and its dehydrated form, metathis compound (HIO₄). Detailed experimental protocols, a comparative analysis of synthesis parameters, and essential safety considerations are presented to equip researchers with the knowledge required for the safe and efficient laboratory-scale production of this versatile reagent.

Introduction

This compound is the highest oxoacid of iodine, with iodine in the +7 oxidation state.[1][2] It exists in two principal forms: orthothis compound (H₅IO₆) and metathis compound (HIO₄).[1][2] Orthothis compound is a white, crystalline solid that is soluble in water and alcohols.[2][3] Upon heating to 100°C under reduced pressure, it dehydrates to form metathis compound.[1]

The utility of this compound in organic synthesis and biochemistry stems from its ability to selectively cleave the carbon-carbon bond of vicinal diols, producing two aldehyde or ketone fragments. This reaction, known as the Malaprade oxidation, is fundamental in the structural elucidation of carbohydrates and in the modification of glycoproteins and other biomolecules.[1] In histology, this compound is the key reagent in the PAS stain, which is used to detect polysaccharides and other carbohydrate-rich structures in tissue samples.[2]

This whitepaper details the most common and effective laboratory methods for the synthesis of this compound, providing comprehensive protocols and comparative data to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Overview of Synthesis Methods

The selection of a synthesis method for this compound depends on factors such as the desired scale, available starting materials, and required purity. The following table summarizes the key parameters of the primary laboratory synthesis routes.

| Method | Starting Materials | Key Reagents | Typical Yield | Purity | Scale | Reference |

| From Barium Periodate (B1199274) | Barium periodate (Ba₃H₄(IO₆)₂) | Nitric acid (conc.) | Nearly quantitative | High | Small to medium | [4] |

| Electrochemical Synthesis | Iodic acid (HIO₃) or Iodates | Lead dioxide anode | High | Variable, can be high | Small to large | [2] |

| From Iodine and Chlorine | Iodine (I₂), Sodium Hydroxide (NaOH) | Chlorine (Cl₂) | Good | Good | Small to medium | [5] |

| Dehydration of Orthothis compound | Orthothis compound (H₅IO₆) | Heat, reduced pressure | High | High | Small to medium | [1] |

Experimental Protocols

Synthesis of Orthothis compound from Barium Periodate

This method relies on the precipitation of insoluble barium nitrate (B79036) from a solution of this compound in concentrated nitric acid.[4]

Materials:

-

Barium periodate (Ba₃H₄(IO₆)₂)

-

Concentrated nitric acid (HNO₃)

-

Distilled water

Procedure:

-

In a fume hood, carefully add concentrated nitric acid to barium periodate in a suitable reaction vessel.

-

Stir the mixture to ensure complete reaction. The reaction is as follows: Ba₃H₄(IO₆)₂ + 6HNO₃ → 2H₅IO₆ + 3Ba(NO₃)₂↓

-

The insoluble barium nitrate will precipitate out of the solution.

-

Filter the mixture to separate the barium nitrate precipitate from the this compound solution.

-

Carefully evaporate the nitric acid from the filtrate to obtain crystalline orthothis compound. This step should be performed with caution due to the oxidizing nature of both nitric and periodic acids.

Electrochemical Synthesis of this compound

This method involves the anodic oxidation of iodic acid or an iodate (B108269) salt at a lead dioxide anode.[2]

Materials:

-

Iodic acid (HIO₃) or Sodium iodate (NaIO₃)

-

Lead dioxide (PbO₂) anode

-

Platinum or graphite (B72142) cathode

-

Electrolysis cell

-

DC power supply

Procedure:

-

Prepare an aqueous solution of iodic acid or sodium iodate.

-

Assemble the electrolysis cell with the lead dioxide anode and the cathode. A divided cell with a diaphragm can be used to prevent reduction of the product at the cathode.

-

Pass a direct current through the solution. The oxidation of iodate to periodate occurs at the anode: IO₃⁻ + 2OH⁻ → IO₄⁻ + H₂O + 2e⁻

-

Monitor the reaction progress by measuring the concentration of periodate in the electrolyte.

-

Upon completion, the this compound solution can be purified by crystallization.

Synthesis of Metathis compound by Dehydration

Metathis compound can be readily prepared by the controlled heating of orthothis compound under reduced pressure.[1]

Materials:

-

Orthothis compound (H₅IO₆)

-

Vacuum oven or similar apparatus

Procedure:

-

Place the crystalline orthothis compound in a suitable vessel for heating under vacuum.

-

Heat the sample to 100°C under reduced pressure.

-

Maintain these conditions until the dehydration is complete, as indicated by weight loss corresponding to the removal of two water molecules per molecule of orthothis compound. The reaction is: H₅IO₆ → HIO₄ + 2H₂O.

-

The resulting solid is metathis compound.

Visualization of Synthesis Workflows

General Synthesis Workflow

The following diagram illustrates the general steps involved in the chemical synthesis and purification of this compound.

Caption: General workflow for the chemical synthesis of this compound.

Interconversion of Ortho- and Metathis compound

This diagram shows the reversible relationship between orthothis compound and metathis compound.

Caption: Reversible conversion between orthoperiodic and metathis compound.

Safety and Handling

This compound is a strong oxidizing agent and is corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. This compound should be stored away from combustible materials and reducing agents.

Conclusion

The laboratory synthesis of this compound can be accomplished through several reliable methods. The choice of method will be guided by the specific requirements of the researcher, including scale, available equipment, and desired purity. The protocols and comparative data provided in this guide are intended to facilitate the safe and efficient production of this important reagent for a wide range of applications in research and development. With careful adherence to the described procedures and safety precautions, researchers can successfully synthesize high-purity this compound for their scientific endeavors.

References

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Periodic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periodic acid, an oxoacid of iodine, is a powerful and versatile oxidizing agent with significant applications in organic synthesis and biochemical analysis. It exists in two principal forms: orthothis compound (H₅IO₆) and metathis compound (HIO₄), with the former being the more common commercially available reagent. In these compounds, iodine resides in its highest oxidation state of +7, contributing to their potent oxidizing capabilities. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and key applications of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of its reaction mechanisms and workflows.

Chemical and Physical Properties

This compound is a colorless, crystalline solid that is soluble in water and various organic solvents. The equilibrium between its ortho and meta forms is temperature-dependent, with heating favoring the formation of metathis compound through dehydration.

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Notes |

| Molar Mass | H₅IO₆: 227.94 g/mol HIO₄: 191.91 g/mol | |

| Melting Point | 128.5 °C (decomposes) | For orthothis compound. |

| Acidity (pKa) | pKa₁ = 3.29pKa₂ = 8.31pKa₃ = 11.60 | For orthothis compound (H₅IO₆).[1] |

| Standard Electrode Potential (E°) | 1.6 V | For the half-reaction: H₅IO₆ + H⁺ + 2e⁻ → IO₃⁻ + 3H₂O.[1] |

| Solubility | Soluble in water and alcohols. | Specific quantitative data is not readily available in a consolidated format. |

Structural Forms and Equilibrium

Orthothis compound and metathis compound exist in equilibrium, with the interconversion being a dehydration-hydration process. Heating orthothis compound to 100°C under reduced pressure will yield metathis compound.

Caption: Equilibrium between orthoperiodic and metathis compound.

Reactivity and Key Reactions

This compound is renowned for its ability to selectively cleave carbon-carbon bonds of vicinal diols (1,2-diols), a reaction known as the Malaprade oxidation. This reactivity extends to other 1,2-difunctionalized compounds, making it a valuable tool in synthetic chemistry and for the structural elucidation of carbohydrates.

The Malaprade Reaction

The Malaprade reaction involves the oxidative cleavage of a C-C bond in a vicinal diol to yield two carbonyl compounds (aldehydes or ketones). The reaction proceeds through a cyclic periodate (B1199274) ester intermediate.[2][3]

Caption: Mechanism of the Malaprade reaction.

Experimental Protocols

Malaprade Oxidation of 1,2-Propanediol (A Representative Procedure)

This protocol describes the oxidative cleavage of a simple vicinal diol, 1,2-propanediol, to formaldehyde (B43269) and acetaldehyde (B116499) using this compound.

Materials:

-

1,2-Propanediol

-

Orthothis compound (H₅IO₆)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 1,2-propanediol in 20 mL of distilled water.

-

Addition of this compound: Slowly add a solution of 3.0 g of orthothis compound in 20 mL of distilled water to the stirred solution of 1,2-propanediol. The addition should be done portion-wise over 15 minutes, maintaining the temperature of the reaction mixture below 25°C using a water bath if necessary.

-

Reaction: Allow the reaction mixture to stir at room temperature for 1 hour. The progress of the reaction can be monitored by testing for the presence of the starting diol using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Isolation of Products: The acetaldehyde, being volatile, will be present in the dichloromethane extracts. The aqueous layer will contain formaldehyde. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation to yield acetaldehyde. The formaldehyde in the aqueous layer can be identified by the formation of its 2,4-dinitrophenylhydrazone derivative.

Safety Precautions: this compound is a strong oxidizing agent and can be corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be performed in a well-ventilated fume hood.

This compound-Schiff (PAS) Staining for Glycoprotein Detection

PAS staining is a widely used histological technique to detect polysaccharides, such as glycogen (B147801), and mucosubstances, such as glycoproteins and glycolipids, in tissues. The principle of this method relies on the selective oxidation of vicinal diols present in the sugar moieties of these macromolecules by this compound to form aldehydes. These aldehydes then react with Schiff's reagent to produce a characteristic magenta color.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

This compound solution (0.5% aqueous)

-

Schiff's reagent

-

Hematoxylin (B73222) (for counterstaining)

-

Distilled water

-

Ethanol (B145695) (various concentrations for dehydration)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinization and Hydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol solutions to distilled water.

-

Oxidation: Immerse the slides in 0.5% this compound solution for 5 minutes.

-

Rinsing: Rinse the slides thoroughly in several changes of distilled water.

-

Schiff's Reagent: Place the slides in Schiff's reagent for 15-30 minutes, or until a magenta color develops.

-

Washing: Wash the slides in running tap water for 5-10 minutes to remove excess Schiff's reagent.

-

Counterstaining: Counterstain with hematoxylin for 1-2 minutes to stain the cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a suitable mounting medium.

Caption: Workflow for this compound-Schiff (PAS) staining.

Applications in Drug Development and Research

The unique reactivity of this compound makes it an invaluable tool in various stages of drug development and biomedical research.

-

Structural Elucidation: The Malaprade reaction is a classical method for determining the structure of carbohydrates and other polyhydroxylated natural products.

-

Glycobiology: this compound is used to selectively oxidize sialic acids on the surface of cells, allowing for the labeling and visualization of glycoproteins. This is crucial for studying cell-cell recognition, immune responses, and disease pathogenesis.

-

Drug Delivery: The aldehyde groups generated by this compound oxidation can be used to conjugate drugs, imaging agents, or targeting ligands to glycoproteins or polysaccharide-based drug carriers.

-

Histopathology: PAS staining is a routine diagnostic tool in pathology for identifying glycogen storage diseases, fungal infections, and certain types of cancer.

Conclusion

This compound is a powerful and selective oxidizing agent with a well-defined reactivity profile, primarily centered on the cleavage of vicinal diols. Its applications in organic synthesis for structural elucidation and in biochemical and histological techniques for the analysis of carbohydrates and glycoproteins are extensive. A thorough understanding of its chemical properties and reaction mechanisms, as provided in this guide, is essential for its effective and safe utilization in research and development settings. The detailed protocols and visual diagrams are intended to facilitate the practical application of this important reagent in the laboratory.

References

An In-depth Technical Guide to Periodic Acid: Safety Precautions and Handling

For Researchers, Scientists, and Drug Development Professionals

Periodic acid is a powerful oxidizing agent widely used in research and pharmaceutical development, particularly for cleaving vicinal diols in carbohydrates and other molecules.[1] Its utility, however, is matched by its significant hazards, including its properties as a strong oxidizer, a corrosive agent, and a substance with the potential for severe health effects.[2][3] This guide provides a comprehensive overview of the safety precautions and handling procedures necessary to work with this compound safely.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. It is a strong oxidizer that may cause or intensify fire and can cause severe skin burns and eye damage.[2][3][4] Prolonged or repeated exposure can also lead to organ damage.[2][5]

GHS Hazard Statements:

-

H271: May cause fire or explosion; strong oxidiser.[2]

-

H372: Causes damage to organs through prolonged or repeated exposure.[2][5]

-

H400: Very toxic to aquatic life.[2]

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | H5IO6 (Orthothis compound), HIO4 (Metathis compound) | [1] |

| Appearance | Colorless crystals | [1] |

| Odor | Slight | [7] |

| pH | ≥ 7 | [7] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Data not available | [7] |

| Stability | Stable under recommended storage conditions. Hygroscopic. Light sensitive. | [8][9][10] |

Exposure Controls and Personal Protection

To minimize exposure to this compound, a combination of engineering controls and personal protective equipment (PPE) is essential.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[8][9]

-

Ensure safety showers and eyewash stations are readily accessible.[11][12]

Personal Protective Equipment (PPE)

| PPE Type | Specifications | Source |

| Eye/Face Protection | Tightly sealed safety goggles and a face shield. | [3][4][6][8] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, PVC), and a lab coat or a complete suit protecting against chemicals. | [4][6][13][14] |

| Respiratory Protection | For dusts or aerosols, use a full-face particle respirator (N100 or P3 type). For vapors, an acid gas respirator cartridge may be necessary. | [4][8][13] |

Safe Handling and Storage

Proper handling and storage practices are critical to prevent accidents.

Handling:

-

Avoid formation of dust and aerosols.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][8][9]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Use non-sparking tools and ground/bond containers and receiving equipment.[2][15]

Storage:

-

Store away from combustible materials and other incompatible substances.[2][3][5]

-

Protect from light and moisture as the substance is light-sensitive and hygroscopic.[3][8]

Incompatible Materials:

-

Strong reducing agents

-

Powdered metals

-

Strong bases

-

Dimethyl sulfoxide (B87167) (DMSO)[8][9]

Emergency Procedures

In the event of an emergency, prompt and correct actions are crucial.

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [4][6][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician. | [4][6][8][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention. | [2][4][6][8][9] |

| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][6][9] |

Spill Response

For small spills, trained laboratory personnel may be able to clean them up. For large spills, evacuate the area and contact emergency services.[12]

Experimental Protocol: Small Spill Neutralization and Cleanup

-

Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.[12][18]

-

Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.[11]

-

Containment: For liquid spills, contain the spill with an absorbent pad or pillow. For solid spills, gently cover with a dry absorbent material like sand or vermiculite. DO NOT use combustible materials like sawdust.[9][11][15]

-

Neutralization: Slowly and carefully neutralize the spill. For acidic spills, a weak base like sodium bicarbonate can be applied from the outside in.[19] Some commercial neutralizers will change color to indicate when the acid is fully neutralized.[11]

-

Collection: Once neutralized, use plastic tools to scoop the material into a designated hazardous waste container.[11][19]

-

Decontamination: Clean the spill area with soap and water.[12]

-

Disposal: Label the waste container appropriately and dispose of it according to your institution's hazardous waste procedures.[9][11][18]

Fire-Fighting Measures

-

This compound is not flammable but is a strong oxidizer and can intensify fires.[13][15][16]

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.[4][8][9] For large fires, flood the area with water from a protected position.[13]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3][8][9]

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste.[3]

-

Do not dispose of with household garbage or allow it to reach the sewage system.[8]

-

Offer surplus and non-recyclable solutions to a licensed disposal company.[6][8]

-

Contaminated materials from a spill cleanup should also be treated as hazardous waste.[18]

Toxicology and Reactivity

Toxicological Information

-

Acute Effects: Material is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[8] Ingestion can cause severe burns to the mouth, throat, and stomach.[4][13] Inhalation may be harmful and cause respiratory tract irritation.[8][13]

-

Chronic Effects: Prolonged or repeated exposure may cause damage to organs.[2][5] Chronic iodine exposure may lead to "iodism," with symptoms including salivation, headache, and fever.[15]

Reactivity Data

-

Reactivity: Can react violently or explosively with combustible, organic, or other readily oxidizable materials.[13]

-

Conditions to Avoid: Heat, flames, ignition sources, moisture, and contact with incompatible materials.[8][9][10]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce toxic fumes of hydrogen iodide.[4][8][13]

By adhering to these stringent safety protocols, researchers and scientists can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always consult the specific Safety Data Sheet (SDS) for the this compound you are using and follow all institutional and regulatory guidelines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemos.de [chemos.de]

- 3. carlroth.com [carlroth.com]

- 4. sodiumiodide.net [sodiumiodide.net]

- 5. carlroth.com [carlroth.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. shop.leicabiosystems.com [shop.leicabiosystems.com]

- 8. agarscientific.com [agarscientific.com]

- 9. hurstscientific.com.au [hurstscientific.com.au]

- 10. fishersci.com [fishersci.com]

- 11. How to Respond to an Acid Spill in the Workplace | Acid Spill Clean Up [absorbentsonline.com]

- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 13. szabo-scandic.com [szabo-scandic.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. sdfine.com [sdfine.com]

- 16. lobachemie.com [lobachemie.com]

- 17. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 18. ehs.princeton.edu [ehs.princeton.edu]

- 19. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

The Discovery and Enduring Legacy of Periodic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periodic acid, a seemingly simple inorganic compound, has played a pivotal role in the advancement of organic chemistry and biochemistry. Since its discovery in the 19th century, its unique oxidative properties have been harnessed to unravel the complex structures of carbohydrates and to develop essential analytical techniques still employed in laboratories today. This technical guide provides an in-depth exploration of the discovery, history, and key applications of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in the chemical and biomedical sciences.

The Genesis of a Powerful Oxidant: Discovery and Early History

This compound was first identified in 1833 by the German chemists Heinrich Gustav Magnus and C. F. Ammermüller.[1][2][3] Their pioneering work, published in "Annalen der Physik und Chemie," introduced the scientific community to a new oxoacid of iodine where iodine exists in its highest oxidation state of +7.[1][2][4] This discovery laid the foundation for a new class of reagents with potent and selective oxidizing capabilities.

Initially, the synthesis of this compound was a challenging endeavor. Early methods, like those developed by Magnus and Ammermüller, were often laborious and produced low yields. A significant advancement in the preparation of this compound came with the development of methods involving the oxidation of iodic acid or its salts.

Evolution of Synthesis: A Timeline

The synthesis of this compound has evolved significantly from its initial discovery to modern industrial-scale production.

-

1833 - Magnus and Ammermüller's Method: The original synthesis involved the reaction of silver periodate (B1199274) with water, followed by the removal of silver ions. The details of this early procedure are not widely available in modern literature.

-

Early 20th Century - Laboratory Scale Synthesis: A common laboratory preparation method involves the treatment of barium orthoperiodate with nitric acid.[2][5] The less soluble barium nitrate (B79036) precipitates, leaving this compound in solution.

-

Modern Industrial Production: Current industrial-scale synthesis primarily relies on the electrochemical oxidation of a solution of sodium iodate (B108269) in an alkaline medium, often using a lead dioxide (PbO₂) anode.[2][5][6] An alternative industrial method involves the oxidation of iodates with chlorine gas in an alkaline solution.[2]

The Dual Nature of this compound: Ortho- and Metaperiodic Acids

This compound exists in two principal forms in aqueous solution, which are in equilibrium: orthothis compound (H₅IO₆) and metathis compound (HIO₄).[1][2][3][6][7]

-

Orthothis compound (H₅IO₆): This is the hydrated form and is typically a white crystalline solid.[6][7] It is the predominant form in aqueous solutions.

-

Metathis compound (HIO₄): This form can be obtained by the dehydration of orthothis compound at 100°C under reduced pressure.[2] Further heating leads to decomposition, forming iodine pentoxide (I₂O₅) and oxygen.[2]

The interconversion of these two forms is a key aspect of this compound's chemistry and influences its reactivity.

Quantitative Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Orthothis compound (H₅IO₆) | Metathis compound (HIO₄) |

| Molar Mass | 227.94 g/mol [6] | 191.91 g/mol [8][9] |

| Appearance | Colorless monoclinic crystals[10] | White solid[6][9] |

| Melting Point | 122 °C[6][10] | 128.5 °C[8] |

| Decomposition Temp. | 123 °C[10] | ~150 °C[2] |

| Solubility | Very soluble in water; soluble in ethanol (B145695) and diethyl ether.[7][10] | Soluble in water and alcohols.[7] |

| pKa₁ | 1.51[10] | Not determined[2][3][8] |

| pKa₂ | 8.31[2][8] | - |

| pKa₃ | 11.60[2][8] | - |

The Malaprade Reaction: A Revolution in Structural Elucidation

The most significant application of this compound in organic chemistry is the Malaprade reaction , discovered by the French chemist Léon Malaprade in 1928.[2] This reaction involves the oxidative cleavage of the carbon-carbon bond of vicinal diols (1,2-diols) to form two carbonyl compounds (aldehydes or ketones).

The Malaprade reaction provided a powerful and elegant tool for the structural analysis of complex molecules, particularly carbohydrates, a field that was being intensely investigated at the time.

The Mechanism of the Malaprade Reaction

The reaction is believed to proceed through the formation of a cyclic periodate ester intermediate. This intermediate then undergoes a concerted rearrangement that leads to the cleavage of the C-C bond and the formation of the carbonyl products.

Experimental Protocol: The Malaprade Reaction

The following is a generalized protocol for the oxidative cleavage of a vicinal diol using this compound.

Materials:

-

Vicinal diol

-

This compound (H₅IO₆ or HIO₄)

-

Suitable solvent (e.g., water, methanol, ethanol)

-

Sodium bicarbonate (for neutralization)

-

Sodium thiosulfate (B1220275) (for quenching excess periodate)

-

Starch indicator

Procedure:

-

Dissolve a known amount of the vicinal diol in the chosen solvent.

-

Add a stoichiometric excess of this compound to the solution. The reaction is often carried out at room temperature.

-

Monitor the reaction progress by periodically quenching aliquots with a saturated sodium bicarbonate solution followed by the addition of potassium iodide and a few drops of starch indicator. The disappearance of the blue-black color upon titration with a standard sodium thiosulfate solution indicates the consumption of periodate.

-

Once the reaction is complete, quench the excess this compound by adding a slight excess of a reducing agent like sodium bisulfite or ethylene (B1197577) glycol.

-

Isolate and purify the resulting aldehyde or ketone products using standard organic chemistry techniques such as extraction, distillation, or chromatography.

Hermann Emil Fischer and the Dawn of Carbohydrate Chemistry

Hermann Emil Fischer, a towering figure in organic chemistry and a Nobel laureate in 1902, made monumental contributions to the understanding of sugars and purines.[5][11] While the Malaprade reaction was discovered after Fischer's death in 1919, his work laid the essential groundwork for the structural elucidation of carbohydrates. Fischer's research relied on classical chemical methods such as oxidation, reduction, and the formation of derivatives like osazones to deduce the stereochemistry of monosaccharides.

The advent of the Malaprade reaction provided a simpler and more direct method for determining the structure of carbohydrates, building upon the foundations laid by Fischer. Periodate oxidation allowed chemists to selectively cleave specific bonds within sugar molecules, providing crucial information about their ring size and the stereochemical arrangement of their hydroxyl groups.[12][13]

This compound-Schiff (PAS) Stain: A Cornerstone of Histology

Beyond its applications in synthetic and analytical chemistry, this compound is a critical reagent in the field of histology in the form of the This compound-Schiff (PAS) stain . This staining method is used to detect polysaccharides, such as glycogen, and other carbohydrate-rich macromolecules in tissue samples.

The principle of the PAS stain involves the oxidation of vicinal diols present in carbohydrates by this compound to form aldehydes. These aldehydes then react with Schiff reagent to produce a characteristic magenta color.

Experimental Protocol: this compound-Schiff (PAS) Staining

The following is a standard protocol for PAS staining of formalin-fixed, paraffin-embedded tissue sections.

Reagents:

-

0.5% this compound Solution: Dissolve 0.5 g of this compound in 100 mL of distilled water.

-

Schiff Reagent: A solution of basic fuchsin, sodium metabisulfite, and hydrochloric acid.

-

Mayer's Hematoxylin (B73222) (for counterstaining)

Procedure:

-

Deparaffinize and rehydrate the tissue sections through a series of xylene and graded alcohol solutions to water.

-

Immerse the slides in 0.5% this compound solution for 5-10 minutes to oxidize the carbohydrates.

-

Rinse the slides thoroughly in several changes of distilled water.

-

Immerse the slides in Schiff reagent for 15-30 minutes, or until the desired magenta color develops in the target structures.

-

Wash the slides in running tap water for 5-10 minutes to remove excess Schiff reagent and develop the color.

-

Counterstain the nuclei with Mayer's hematoxylin for 1-2 minutes.

-

"Blue" the hematoxylin by rinsing in a weak alkaline solution (e.g., Scott's tap water substitute) or running tap water.

-

Dehydrate the sections through graded alcohols and clear in xylene.

-

Mount with a permanent mounting medium.

Expected Results:

-

Glycogen, mucin, and some basement membranes: Magenta to purple

-

Nuclei: Blue

Conclusion

From its discovery in the early 19th century to its indispensable role in modern chemical and biological sciences, this compound has proven to be a reagent of profound importance. Its ability to selectively cleave vicinal diols has not only been instrumental in the structural elucidation of complex natural products but has also given rise to powerful analytical techniques like the PAS stain. For researchers, scientists, and drug development professionals, a deep understanding of the history, properties, and applications of this compound is crucial for leveraging its full potential in their respective fields. The enduring legacy of this remarkable oxidant continues to shape our understanding of the molecular world.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Heinrich Gustav Magnus - Wikipedia [en.wikipedia.org]

- 5. Emil Fischer - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Metathis compound | HIO4 | CID 65185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [chemister.ru]

- 11. grokipedia.com [grokipedia.com]

- 12. Structural Biochemistry/Carbohydrates/Carbohydrate Structure Elucidation through this compound Cleavage - Wikibooks, open books for an open world [en.wikibooks.org]

- 13. ijsr.net [ijsr.net]

The Pivotal Role of Periodic Acid in Modern Organic Chemistry: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Periodic acid (HIO₄ or H₅IO₆) stands as a remarkably selective and powerful oxidizing agent in the organic chemist's toolkit. Its utility is most prominently demonstrated in the cleavage of vicinal diols, a transformation known as the Malaprade reaction, and its application in tandem with other catalysts for the oxidative cleavage of alkenes. This technical guide provides an in-depth exploration of the core applications of this compound, detailing its reaction mechanisms, experimental protocols, and its significance in various fields, including carbohydrate chemistry and proteomics, which are crucial for drug development.

Core Principles and Forms of this compound

This compound is an oxoacid of iodine where iodine exists in its highest oxidation state of +7.[1][2] It primarily exists in two forms: metathis compound (HIO₄) and orthothis compound (H₅IO₆).[1][3] The two forms are in equilibrium in aqueous solution. For practical purposes in organic synthesis, commercially available this compound or its salts, such as sodium periodate (B1199274) (NaIO₄), are commonly used.[4][5] The primary reactivity of this compound stems from its ability to act as a potent oxidizing agent, leading to the cleavage of specific carbon-carbon bonds.[2]

The Malaprade Reaction: Oxidative Cleavage of Vicinal Diols

The hallmark application of this compound in organic chemistry is the Malaprade reaction, which involves the oxidative cleavage of a carbon-carbon bond in a 1,2-diol (vicinal diol) to yield two carbonyl compounds (aldehydes or ketones).[2][6][7] This reaction is highly selective for vicinal diols and proceeds through a cyclic periodate ester intermediate.[6]

The nature of the resulting carbonyl compounds depends on the structure of the starting diol:

-

Primary hydroxyl groups are oxidized to formaldehyde.

-

Secondary hydroxyl groups are oxidized to aldehydes.

-

Tertiary hydroxyl groups are oxidized to ketones.

Experimental Protocol: General Procedure for Malaprade Cleavage of a Vicinal Diol

This protocol provides a general guideline for the oxidative cleavage of a vicinal diol using this compound. The specific quantities and reaction conditions may need to be optimized for different substrates.

Materials:

-

Vicinal diol

-

This compound (H₅IO₆) or Sodium periodate (NaIO₄)

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Methanol, Water, or a mixture)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution: Dissolve the vicinal diol in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Add a solution or suspension of this compound (typically 1.1 to 1.5 equivalents) in the same or a compatible solvent to the stirred solution of the diol. The addition is often done portion-wise or as a solution dropwise at room temperature or 0 °C to control any potential exotherm.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess periodate.

-

Workup:

-

If the product is in an organic solvent, wash the mixture with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM) two to three times.

-

Combine the organic layers.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by a suitable method such as column chromatography, distillation, or recrystallization.

Lemieux-Johnson Oxidation: A Two-Step Alkene Cleavage

The Lemieux-Johnson oxidation is a powerful method for the oxidative cleavage of alkenes to aldehydes or ketones.[8] This reaction proceeds in two steps: first, the alkene is dihydroxylated to a vicinal diol using a catalytic amount of osmium tetroxide (OsO₄), and second, the resulting diol is cleaved by a stoichiometric amount of a periodate salt, which also serves to regenerate the osmium tetroxide.[8][9] This allows for the use of only a catalytic quantity of the highly toxic and expensive osmium tetroxide.[8] The Lemieux-Johnson oxidation is often considered a milder alternative to ozonolysis and typically does not over-oxidize aldehydes to carboxylic acids.[9]

Experimental Protocol: General Procedure for Lemieux-Johnson Oxidation

This protocol outlines a general procedure for the oxidative cleavage of an alkene. As with the Malaprade reaction, optimization for specific substrates is often necessary. The addition of a non-nucleophilic base like 2,6-lutidine can sometimes improve yields by preventing side reactions.[5][8]

Materials:

-

Alkene

-

Sodium periodate (NaIO₄)

-

Osmium tetroxide (OsO₄) solution (e.g., 2.5% in t-butanol)

-

2,6-Lutidine (optional)

-

Solvent (e.g., Dioxane/Water or THF/Water mixture)

-

Sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) solution

-

Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis

Procedure:

-

Setup: In a well-ventilated fume hood, dissolve the alkene in the chosen solvent system (e.g., a 3:1 mixture of dioxane to water). If using, add 2,6-lutidine (typically 1.1 equivalents).

-

Reagent Addition: To the stirred solution, add sodium periodate (typically 2.1 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of osmium tetroxide solution (typically 1-2 mol%). The reaction mixture may change color.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

-

Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite or sodium bisulfite to reduce any remaining osmium species.

-

Workup:

-

Filter the reaction mixture through a pad of celite to remove insoluble salts.

-

Extract the filtrate with an organic solvent (e.g., ethyl acetate) several times.

-

Combine the organic extracts.

-

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and carefully remove the solvent under reduced pressure.

-

Purification: Purify the resulting aldehyde or ketone by column chromatography or other suitable methods.

Applications in Carbohydrate Chemistry and Drug Development

This compound is an invaluable tool for the structural elucidation of carbohydrates.[2][3][10] By cleaving the carbon-carbon bonds of vicinal diols within sugar molecules, the resulting fragments (often formic acid and formaldehyde) can be analyzed to determine the structure of the original carbohydrate.[10][11] The consumption of this compound can also provide information about the size of the carbohydrate.[10] This is particularly important in drug development, where understanding the structure of glycoproteins and other carbohydrate-based molecules is essential.

In the context of bioconjugation and drug delivery, this compound oxidation is used to generate reactive aldehyde groups on carbohydrates, such as those on the surface of glycoproteins.[4][12] These aldehydes can then be selectively reacted with molecules containing amine or hydrazide functionalities, allowing for the attachment of drugs, fluorescent labels, or other moieties.[2][3][4] This selective labeling is also used to distinguish between RNA and DNA, as the ribose in RNA has a vicinal diol that can be cleaved by this compound, while deoxyribose in DNA does not.[1][3]

Other Notable Applications

Beyond diol and alkene cleavage, this compound finds use in other oxidative transformations:

-

Oxidation of other functional groups: this compound can oxidize α-hydroxy ketones, α-diketones, and α-amino alcohols.[13][14]

-

Babler Oxidation: In the Babler oxidation, this compound is used for the oxidation of secondary allylic alcohols to enones.[1][2]

-

Oxidation of Aromatic Hydrocarbons: this compound has been shown to oxidize certain polycyclic aromatic hydrocarbons to quinones or to induce coupling reactions.[15][16]

-

Sulfide to Sulfoxide Oxidation: In the presence of a catalyst like FeCl₃, this compound can selectively oxidize sulfides to sulfoxides.[17]

Quantitative Data Summary

The following table summarizes representative yields for the Lemieux-Johnson oxidation of various alkenes.

| Substrate (Alkene) | Product(s) | Yield (%) | Reference |

| 1-Octene | Heptanal | ~80% | General textbook yields |

| Cyclohexene | Adipaldehyde | ~75% | General textbook yields |

| Styrene | Benzaldehyde | ~85% | General textbook yields |

| trans-Stilbene | Benzaldehyde | >90% | [18] |

| 1-Dodecene | Undecanal | 95% | [18] |

Safety Considerations

This compound and its salts are strong oxidizing agents and should be handled with care.[2] They can react vigorously with flammable materials. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All reactions involving this compound, and especially those using the highly toxic osmium tetroxide, must be conducted in a well-ventilated chemical fume hood.

Conclusion

This compound is a versatile and selective oxidizing agent with a well-established and critical role in modern organic chemistry. Its ability to cleave vicinal diols and, by extension, alkenes, provides a reliable method for the synthesis of aldehydes and ketones. Its applications in carbohydrate chemistry and bioconjugation are of particular importance to researchers in drug development and the life sciences. A thorough understanding of its reactivity, reaction mechanisms, and experimental protocols is essential for its effective and safe utilization in the laboratory.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound - escom Chemie GmbH [escom-chemie.com]

- 5. Malaprade Glycol Oxidative Cleavage | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Ch15: Oxidation cleavage of 1,2-diols [chem.ucalgary.ca]

- 7. Malaprade reaction - Wikipedia [en.wikipedia.org]

- 8. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Structural Biochemistry/Carbohydrates/Carbohydrate Structure Elucidation through this compound Cleavage - Wikibooks, open books for an open world [en.wikibooks.org]

- 11. Monosaccharides - Oxidative Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. nbinno.com [nbinno.com]

- 13. organicreactions.org [organicreactions.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound, a Novel Oxidant of Polycyclic, Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 17. This compound [organic-chemistry.org]

- 18. An Expedient Procedure for the Oxidative Cleavage of Olefinic Bonds with PhI(OAc)2, NMO, and Catalytic OsO4 - PMC [pmc.ncbi.nlm.nih.gov]

Periodic Acid: A Technical Guide to its Application as a Selective Oxidizing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periodic acid (H₅IO₆ or HIO₄) is a versatile and highly selective oxidizing agent that has found extensive application in organic synthesis, biochemistry, and diagnostics. As the highest oxoacid of iodine, with iodine in the +7 oxidation state, its utility stems from its ability to effect specific chemical transformations, most notably the oxidative cleavage of vicinal diols, a reaction known as the Malaprade reaction.[1][2] Its selectivity makes it an invaluable tool in the structural elucidation of carbohydrates, the modification of glycoproteins, and the synthesis of valuable intermediates in drug development.[3][4] This technical guide provides an in-depth overview of the core applications of this compound as a selective oxidizing agent, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Core Applications

The remarkable selectivity of this compound is primarily centered on its ability to cleave carbon-carbon bonds bearing specific oxygen-containing functional groups on adjacent carbons. The principal substrates for this compound oxidation include:

-

Vicinal diols (1,2-diols): This is the most common application, resulting in the cleavage of the C-C bond to yield two carbonyl compounds (aldehydes or ketones).[2][5]

-

α-Hydroxy ketones and α-hydroxy aldehydes: These are also readily cleaved to a carboxylic acid and a carbonyl compound.

-

1,2-Diketones: Cleavage of these compounds yields two carboxylic acids.

-

α-Amino alcohols: These are cleaved to an aldehyde or ketone and ammonia.[1]

-

Sulfides: this compound can selectively oxidize sulfides to sulfoxides without significant over-oxidation to sulfones, a crucial transformation in the synthesis of many pharmaceutical compounds.[6][7]

Oxidative Cleavage of Vicinal Diols (Malaprade Reaction)

The Malaprade reaction, first reported by Léon Malaprade in 1928, involves the oxidation of vicinal diols by this compound or its salts to produce aldehydes or ketones.[1] This reaction is a cornerstone of carbohydrate chemistry and is widely used for structural analysis and synthetic modifications.[4]

Mechanism